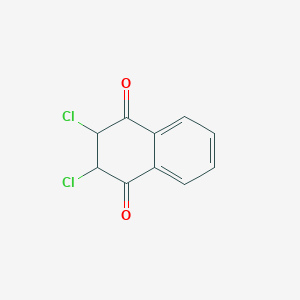
2,3-Dichloro-2,3-dihydronaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichloro-2,3-dihydronaphthalene-1,4-dione is a chemical compound with the molecular formula C10H4Cl2O2. It is also known by its IUPAC name, 2,3-dichloro-1,4-dihydronaphthalene-1,4-dione . This compound is a yellow crystalline powder with a melting point of 194-197°C . It is used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-2,3-dihydronaphthalene-1,4-dione typically involves the chlorination of 1,4-naphthoquinone. The reaction is carried out in the presence of chlorine gas and a suitable solvent, such as carbon tetrachloride, under controlled temperature conditions . The reaction proceeds as follows:
C10H6O2+2Cl2→C10H4Cl2O2+2HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is then purified through recrystallization from ethanol .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dichloro-2,3-dihydronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert it to less oxidized forms.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can replace the chlorine atoms under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinone derivatives, while reduction can produce dihydronaphthalene derivatives .
Aplicaciones Científicas De Investigación
2,3-Dichloro-2,3-dihydronaphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a tool for studying redox reactions and enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-dichloro-2,3-dihydronaphthalene-1,4-dione involves redox cycling. It can undergo redox reactions with mitochondrial membranes, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, which is the basis for its antimicrobial and anticancer properties . The compound targets sulfhydryl groups in proteins, disrupting their function and leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dichloro-1,4-naphthoquinone: Similar in structure but lacks the dihydro component.
2,3-Dibromo-1,4-naphthoquinone: Bromine atoms instead of chlorine.
2,5-Dichloro-1,4-benzoquinone: Similar quinone structure but with different substitution pattern.
Uniqueness
2,3-Dichloro-2,3-dihydronaphthalene-1,4-dione is unique due to its specific substitution pattern and the presence of both chlorine atoms and a dihydro component. This gives it distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Número CAS |
1013-00-9 |
|---|---|
Fórmula molecular |
C10H6Cl2O2 |
Peso molecular |
229.06 g/mol |
Nombre IUPAC |
2,3-dichloro-2,3-dihydronaphthalene-1,4-dione |
InChI |
InChI=1S/C10H6Cl2O2/c11-7-8(12)10(14)6-4-2-1-3-5(6)9(7)13/h1-4,7-8H |
Clave InChI |
BWLBTSHIHKJPIQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(C(C2=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


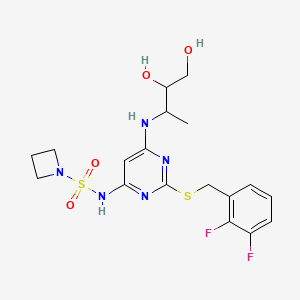
![N-[3-hydroxy-1-(hydroxyamino)-1-oxobutan-2-yl]-4-[2-[4-(morpholin-4-ylmethyl)phenyl]ethynyl]benzamide](/img/structure/B13395254.png)
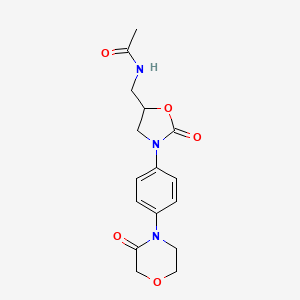
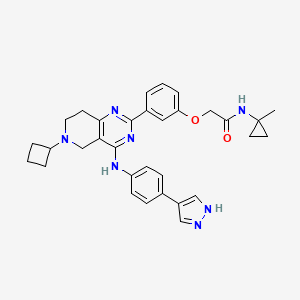
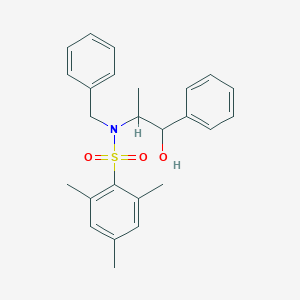
![2-hydroxy-3-methyl-N-[1-[(3-methyl-4-oxo-2,5-dihydro-1H-3-benzazepin-5-yl)amino]-1-oxopropan-2-yl]butanamide](/img/structure/B13395270.png)
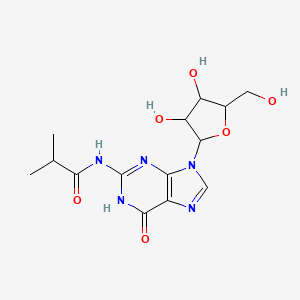
![[7-(2-methylbut-2-enoyloxy)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 2,3-dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoate](/img/structure/B13395280.png)
![benzyl (2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoate](/img/structure/B13395297.png)
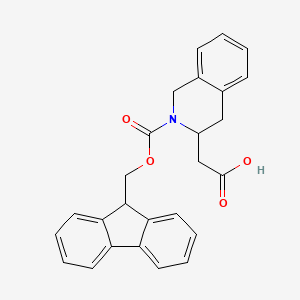
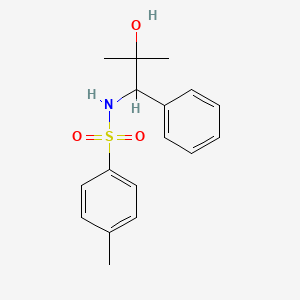


![2-Hydroxy-5-methoxy-6-methyl-3-((e)-nonadec-14-enyl)[1,4]benzoquinone](/img/structure/B13395331.png)
